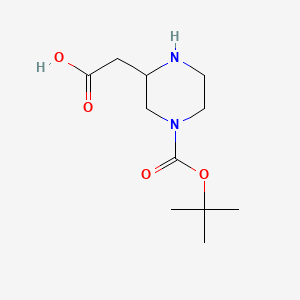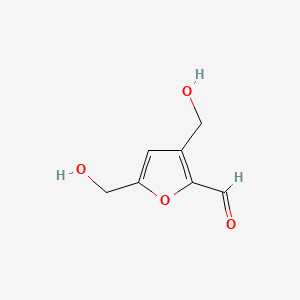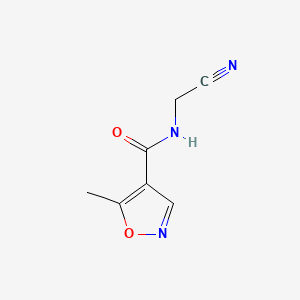
N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide, also known as CMIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMIC has been found to possess unique biochemical and physiological effects, making it a promising candidate for a wide range of research applications. In
作用机制
The mechanism of action of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide involves its binding to the glycine site of the NMDA receptor. This binding results in the potentiation of NMDA receptor-mediated synaptic transmission, leading to an increase in excitatory synaptic activity. This increased activity can have a range of effects on neuronal function, including changes in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide are complex and varied. N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has been found to increase the activity of the NMDA receptor, leading to changes in synaptic plasticity, learning, and memory. Additionally, N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
实验室实验的优点和局限性
One of the main advantages of using N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide in lab experiments is its specificity for the glycine site of the NMDA receptor. This specificity allows researchers to selectively manipulate NMDA receptor function, without affecting other neurotransmitter systems. Additionally, N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has been found to be relatively stable and easy to work with, making it a useful tool for a wide range of experiments.
One of the limitations of using N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide in lab experiments is its potential toxicity. While N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has been found to be relatively safe at low concentrations, higher concentrations can cause cell death and other toxic effects. Additionally, the effects of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide on other neurotransmitter systems are not well-understood, making it difficult to predict the effects of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide on neuronal function in vivo.
未来方向
There are a number of potential future directions for research on N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide. One promising area of research is the development of more specific and potent NMDA receptor modulators. Additionally, research on the potential therapeutic applications of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide in the treatment of inflammatory and neurodegenerative diseases is ongoing. Finally, further research is needed to fully understand the effects of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide on other neurotransmitter systems and on neuronal function in vivo.
合成方法
The synthesis of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide involves the reaction of 5-methylisoxazole-4-carboxylic acid with cyanomethyl bromide in the presence of triethylamine. This reaction results in the formation of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide, which can be purified through recrystallization. The yield of this reaction is typically around 60-70%, making it a relatively efficient synthesis method.
科学研究应用
N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide is as a chemical probe for studying the function of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide has been found to bind to the glycine site of the NMDA receptor, making it a useful tool for studying the function of this receptor.
属性
IUPAC Name |
N-(cyanomethyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-5-6(4-10-12-5)7(11)9-3-2-8/h4H,3H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOIYJSRITSIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-5-methylisoxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-, cis- (9CI)](/img/no-structure.png)
![2-[(3,4-Dichlorophenyl)methyl]-1H-imidazole](/img/structure/B576220.png)

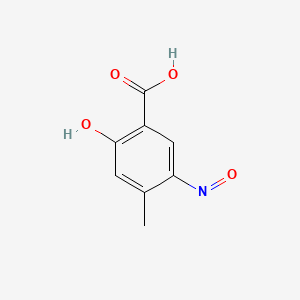
![Diphenanthro[3,4-B:4',3'-D]thiophene](/img/structure/B576225.png)

![6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine](/img/structure/B576228.png)
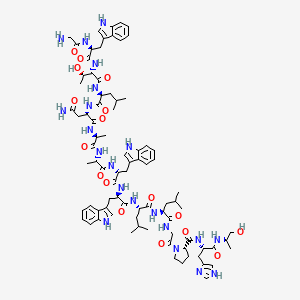

![4,7-Dimethyldibenzo[c,e][1,2]dithiine](/img/structure/B576235.png)
